5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine

DPP-IV inhibition Type II diabetes Triazolopyrazine scaffold

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine (CAS 1245782-69-7) is a Boc-protected 1,2,3-triazolo[1,5-a]pyrazine building block. It provides the core scaffold for DPP-IV, BACE-1, and Hsp90 inhibitor synthesis. Unlike 1,2,4-triazole regioisomers, N5-Boc protection enables orthogonal deprotection for selective SAR. Supplied at ≥98% purity, ready for automated parallel synthesis. Insist on the correct regioisomer—generic substitution compromises target engagement.

Molecular Formula C10H16N4O2
Molecular Weight 224.264
CAS No. 1245782-69-7
Cat. No. B568006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
CAS1245782-69-7
Synonyms6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester
Molecular FormulaC10H16N4O2
Molecular Weight224.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1
InChIInChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3
InChIKeyWJRDRGQJIDIENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine (CAS 1245782-69-7): Boc-Protected Triazolopyrazine Scaffold for DPP-IV and BACE-1 Inhibitor Synthesis


5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine (CAS 1245782-69-7; systematic name: tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate) is a Boc-protected 1,2,3-triazolo[1,5-a]pyrazine heterocyclic building block with molecular formula C10H16N4O2 and molecular weight 224.26 g/mol [1]. The compound features a fused triazole-pyrazine bicyclic core with a tert-butoxycarbonyl (Boc) protecting group at the N5 position of the tetrahydropyrazine ring. This scaffold belongs to a broader class of triazolopyrazine congeners that have demonstrated diverse biological activities, including DPP-IV inhibition evaluated for type II diabetes and BACE-1 inhibition for Alzheimer's disease [2]. As a Boc-protected intermediate, this compound serves as a key building block for the synthesis of [1,2,3]-triazolopiperidine derivatives and other functionalized triazolopyrazine analogs via Boc deprotection and subsequent N5-functionalization.

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine Procurement: Why Alternative Triazolopyrazine Scaffolds Cannot Substitute


Generic substitution among triazolopyrazine building blocks is not scientifically valid due to critical structural and functional distinctions that determine downstream synthetic utility and biological target engagement. First, the 1,2,3-triazole regioisomer in this compound confers distinct electronic properties and hydrogen-bonding geometry compared to the more common 1,2,4-triazolo[1,5-a]pyrazine scaffold (CAS 399-66-6) [1]. Second, the presence of the Boc protecting group at N5 enables orthogonal protection strategies that are absent in unprotected analogs such as 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride (CAS 123308-28-1), which would require re-protection for selective N5-functionalization [2]. Third, the partially saturated 4,5,6,7-tetrahydro ring system in this compound provides a chiral center at C6 upon asymmetric synthesis, a feature unavailable in fully aromatic [1,2,3]triazolo[1,5-a]pyrazine (CAS 51392-75-7) . These structural differences translate into distinct reactivity profiles, biological target specificity, and synthetic pathway compatibility, rendering direct substitution without re-optimization impossible.

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine: Comparative Evidence for Scientific Selection


Scaffold Selection: 1,2,3-Triazolo[1,5-a]pyrazine Core Enables DPP-IV Inhibitor Activity

The 1,2,3-triazolo[1,5-a]pyrazine core structure represented by this compound has been identified as a pharmacophore for potent DPP-IV inhibitors evaluated for type II diabetes treatment [1]. A library of [1,2,3]-triazolopiperidine derivatives synthesized from this Boc-protected building block was screened to estimate antidiabetic effectiveness [2]. In contrast, the alternative 1,2,4-triazolo[1,5-a]pyrazine scaffold (CAS 399-66-6) has been primarily explored for adenosine A2A receptor antagonism and phosphodiesterase inhibition, demonstrating divergent target selectivity profiles [3].

DPP-IV inhibition Type II diabetes Triazolopyrazine scaffold Medicinal chemistry

Scaffold Selection: 1,2,3-Triazolo[1,5-a]pyrazine Core Enables BACE-1 Inhibitor Activity for Alzheimer's Disease

The 1,2,3-triazolo[1,5-a]pyrazine core has been identified as a privileged scaffold for BACE-1 (beta-secretase) inhibitors, an enzyme critical in amyloid-beta plaque formation associated with Alzheimer's disease [1]. Janssen Pharmaceutica has patented 4-amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives as BACE inhibitors, demonstrating the scaffold's validated utility in CNS drug discovery programs [2]. The Boc-protected building block (CAS 1245782-69-7) provides the core structure for constructing these patented inhibitor series.

BACE-1 inhibition Alzheimer's disease Beta-secretase Neuroscience

Protection Strategy: Boc Group at N5 Enables Orthogonal Functionalization Unavailable in Unprotected Analogs

The tert-butoxycarbonyl (Boc) protecting group at the N5 position enables selective deprotection under mild acidic conditions (TFA or HCl) while leaving other functional groups intact, a capability absent in unprotected analogs [1]. The unprotected counterpart, 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride (CAS 123308-28-1), presents a free secondary amine that would require re-protection for selective N5-functionalization, adding synthetic steps and reducing overall yield [2]. The Boc-protected form is supplied at 98% minimum purity specification, enabling direct use in parallel synthesis and library construction .

Boc protection Orthogonal synthesis Building block Medicinal chemistry

Purity Specification: ≥98% Minimum Purity Enables Direct Library Synthesis Without Purification

Commercial suppliers provide this compound with minimum purity specifications ranging from 97% to ≥99% (≥98% being the standard commercial grade), enabling direct use in parallel synthesis and library construction without additional purification . In contrast, the unprotected analog 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride (CAS 123308-28-1) is typically supplied at 95-97% purity with greater batch-to-batch variability [1]. The compound is characterized by MFCD16883061 and offered in quantities from milligrams to bulk by multiple independent suppliers including AKSci, ChemScene, and MolCore .

Purity specification Quality control Parallel synthesis Procurement

Hsp90 Inhibitor Scaffold Activity: Triazolopyrazine Core Demonstrates IC50 60-100 nM Binding Affinity

The 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold, which forms the core of this Boc-protected building block, has been validated as a heat shock protein 90 (Hsp90) inhibitor scaffold [1]. Compounds bearing this core demonstrated notable anticancer activity across five cancer cell lines (IC50 2-10 μM) and exhibited high binding affinity toward purified Hsp90 in a polarized fluorescent assay (IC50 60-100 nM) [2]. This represents a distinct mechanism from the DPP-IV and BACE-1 activities discussed above, indicating scaffold versatility.

Hsp90 inhibition Anticancer Oncology Kinase inhibition

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine: Validated Application Scenarios for Research and Development


DPP-IV Inhibitor Library Synthesis for Type II Diabetes Drug Discovery

This Boc-protected building block enables rapid synthesis of [1,2,3]-triazolopiperidine derivative libraries for DPP-IV inhibitor screening. The compound's 1,2,3-triazolo[1,5-a]pyrazine core is specifically associated with DPP-IV inhibitory activity evaluated for type II diabetes treatment [1]. Boc deprotection followed by N5-functionalization provides access to diverse analogs for structure-activity relationship (SAR) studies. This scaffold has been explicitly used for preparing triazolopiperidine libraries screened for antidiabetic effectiveness .

BACE-1 Inhibitor Development for Alzheimer's Disease Programs

The 1,2,3-triazolo[1,5-a]pyrazine scaffold is a validated core for BACE-1 (beta-secretase) inhibitors, with patented 4-amino-6-phenyl-6,7-dihydro derivatives demonstrating target engagement [1]. This Boc-protected building block provides the foundational scaffold for constructing these patented inhibitor series . Deprotection and subsequent N5-derivatization enables exploration of chemical space around this BACE-1-active pharmacophore for CNS drug discovery programs.

Hsp90 Inhibitor Medicinal Chemistry for Oncology Programs

The 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold has demonstrated Hsp90 binding affinity with IC50 values of 60-100 nM in polarized fluorescent assays and anticancer activity across five cancer cell lines (IC50 2-10 μM) [1]. This Boc-protected building block provides the core scaffold for constructing Hsp90-targeted inhibitor libraries. The documented nanomolar binding affinity supports its use in hit-to-lead optimization campaigns in oncology .

Parallel Synthesis and High-Throughput Medicinal Chemistry Workflows

With ≥98% minimum purity specification and Boc-protected N5 position, this compound is ready for direct use in automated parallel synthesis platforms without additional purification [1]. The Boc group enables orthogonal protection strategies and is cleaved under standard acidic conditions (TFA/DCM or HCl/dioxane), compatible with high-throughput synthesis workflows. Multiple independent suppliers offer consistent quality, ensuring reliable supply for large-scale library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.